[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
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Overview
Description
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a chemical compound known for its diverse applications in scientific research and industry. It is recognized by its registry number ZINC000003217072 . This compound is often used in various chemical reactions and has significant importance in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-(4-chlorophenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
[(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can be compared with other similar compounds, such as:
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(Anilinomethyl)phenol
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific combination of methoxy and chloro substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-8-6-14(7-9-15)19-16(20)11-23-17(21)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVNTAFCFMONHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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